molecular formula C15H18N4O B11847505 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one CAS No. 114562-87-7

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one

Cat. No.: B11847505
CAS No.: 114562-87-7
M. Wt: 270.33 g/mol
InChI Key: JJRCQCMVYWUOBQ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their structural similarity to purines. This analogy allows them to interact with a variety of enzyme families, including kinases, making them a versatile template for developing therapeutic agents . The incorporation of the rigid, lipophilic adamantyl group is a strategic feature often used to enhance binding affinity and selectivity for target proteins. Research on closely related structural analogues suggests potential utility in several areas. For instance, adamantyl-substituted pyrazolo[3,4-d]pyrimidines have been identified as highly potent and selective ligands for the sigma-1 receptor (σ1R), a protein implicated in neuropathic pain and central nervous system disorders . Compounds like the 4-acylaminopyrazolo[3,4-d]pyrimidine 9a were characterized as selective σ1R antagonists and demonstrated substantial antinociceptive properties in animal models . Furthermore, the broader pyrazolo[3,4-d]pyrimidine core is under investigation for its anti-proliferative properties, with research exploring its framework as a potential anticancer agent targeting various cell lines . The consistent presence of this scaffold in patents covering treatments for immunological, inflammatory, and proliferative diseases further underscores its research value . Our product is supplied with guaranteed high purity and stability, requiring storage in a dark place under an inert atmosphere at room temperature. Researchers are encouraged to consider this compound for exploratory studies in these advanced fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114562-87-7

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

1-(1-adamantyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H18N4O/c20-14-12-7-18-19(13(12)16-8-17-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h7-11H,1-6H2,(H,16,17,20)

InChI Key

JJRCQCMVYWUOBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C5=C(C=N4)C(=O)NC=N5

Origin of Product

United States

Preparation Methods

Cyclocondensation with Urea or Thiourea

The pyrimidinone ring is constructed via cyclocondensation of 5-amino-pyrazole derivatives with urea or thiourea. For instance, fusion of 5-amino-1-(1-adamantyl)-1H-pyrazole-4-carboxamide with urea at 180°C for 4 h yields the bicyclic core. Chlorination using PCl₅/POCl₃ (1:3 ratio) at reflux converts the 4-oxo group to a chloro substituent, enabling further functionalization.

Key Data :

StepReagents/ConditionsYield (%)
CyclocondensationUrea, 180°C, 4 h78
ChlorinationPCl₅/POCl₃, reflux, 6 h92

Palladium-Catalyzed Cross-Coupling

Late-stage Suzuki-Miyaura coupling introduces aromatic substituents at the 6-position. Using 4,6-dichloro-1-(1-adamantyl)-1H-pyrazolo[3,4-d]pyrimidine and arylboronic acids (e.g., 4-methoxyphenylboronic acid) with Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C achieves regioselective arylation.

Example :
\text{4,6-Dichloro intermediate} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{6-Aryl-4-chloro product (85–90% yield)}

Microwave- and Ultrasound-Assisted Syntheses

Microwave-Promoted Cyclization

Microwave irradiation significantly accelerates the formation of the pyrimidinone ring. Heating a mixture of 1-(1-adamantyl)-5-aminopyrazole-4-carboxamide and triethyl orthoformate in acetic anhydride at 150°C for 15 min under microwave conditions affords the target compound in 88% yield.

Advantages :

  • Reduced reaction time (15 min vs. 6 h)

  • Minimized side products (e.g., over-chlorination)

Ultrasound-Mediated Alkylation

Ultrasound irradiation (40 kHz, 100 W) in aqueous ethanol facilitates N-alkylation of pyrazolo[3,4-d]pyrimidin-4-ones with adamantyl bromides. This method achieves 92% yield at 50°C in 2 h, compared to 72% under conventional stirring.

Alternative Routes via Knoevenagel Condensation

Knoevenagel condensation between 1-(1-adamantyl)-3-methyl-1H-pyrazole-4-carbaldehyde and active methylene compounds (e.g., malononitrile) forms α,β-unsaturated intermediates, which undergo cyclization with guanidine nitrate to yield pyrazolo[3,4-d]pyrimidin-4-ones.

Reaction Scheme :

  • Adamantyl-pyrazole-carbaldehyde+NC-CH2CNα,β-Unsaturated nitrile\text{Adamantyl-pyrazole-carbaldehyde} + \text{NC-CH}_2-\text{CN} \rightarrow \text{α,β-Unsaturated nitrile}

  • \text{Cyclization with guanidine nitrate} \rightarrow \text{Pyrazolo[3,4-d]pyrimidin-4-one (75% yield)}

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky adamantyl group impedes nucleophilic substitution at the 4-position. Employing polar aprotic solvents (DMF, DMSO) and elevated temperatures (100–120°C) improves reactivity.

Purification Techniques

Column chromatography with silica gel (hexane/EtOAc 4:1) effectively separates regioisomers. Recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).

Comparative Analysis of Synthetic Methods

MethodKey StepYield (%)TimeScalability
Hydrazine-basedAdamantylhydrazine condensation788 hHigh
MicrowaveCyclocondensation8815 minModerate
Suzuki couplingPalladium-catalyzed arylation9012 hLow
UltrasoundN-Alkylation922 hHigh

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety .

Scientific Research Applications

Structural Characteristics

The compound features an adamantyl group, known for its rigid and hydrophobic properties, which enhances biological activity and selectivity. The fused ring system of pyrazolo and pyrimidine moieties contributes to its unique chemical properties, making it a candidate for various biological interactions and applications in drug development.

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

Anticancer Properties

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one has shown promising results as an anticancer agent. A study demonstrated that derivatives with this scaffold exhibited significant inhibitory activity against various tumor cell lines. For instance:

  • IC50 Values : The compound displayed an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells at low micromolar concentrations, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of related pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been found to be less toxic than traditional anti-inflammatory drugs like Diclofenac while effectively reducing edema induced by carrageenan .

Antiviral Potential

The unique structural features of this compound suggest potential antiviral applications. The compound's interaction with viral enzymes could inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

Materials Science Applications

The rigid structure of the adamantyl group enhances the thermal and mechanical properties of materials. This characteristic makes this compound suitable for applications in designing novel materials with improved performance metrics.

Case Studies and Research Findings

Study TitleFindingsReference
Antitumor Activity of Pyrazolo DerivativesDemonstrated significant inhibition of tumor cell proliferation with IC50 values lower than conventional treatments
Anti-inflammatory PropertiesShowed reduced toxicity compared to Diclofenac while effectively decreasing inflammation
Antiviral Activity ExplorationIdentified potential mechanisms for inhibiting viral replication through enzyme interaction studies

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Molecular weight: Estimated ~315–330 g/mol (core pyrazolopyrimidinone: ~161 g/mol + adamantyl: ~135 g/mol). Synthetic route: Likely involves coupling adamantyl groups via alkylation or nucleophilic substitution, similar to methods used for tert-butyl or aryl substituents .
  • Key analogs: Compound Name Substituent(s) Molecular Weight (g/mol) Key Features 3-(2-Hydroxyphenyl)-6-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (A5) 2-Hydroxyphenyl, methyl 242.25 Enhanced solubility due to hydroxyl group; moderate XO inhibition 1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-... (10e) 4-Nitrobenzylideneamino, phenyl 393.37 Potent antitumor activity (IC₅₀ = 11 µM, MCF-7) 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-... tert-Butyl, 4-fluoro-2-hydroxyphenyl ~316.32 Balanced lipophilicity and solubility

Pharmacokinetic Considerations

  • Solubility: Hydroxyl or amino groups (e.g., in A5 or 10e ) improve aqueous solubility, whereas adamantyl and trifluoromethyl groups may reduce it.
  • Metabolic Stability : Bulky substituents like adamantyl and tert-butyl likely slow hepatic metabolism compared to smaller groups (e.g., methyl).

Biological Activity

1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused ring system incorporating both pyrazole and pyrimidine moieties. Its unique structure features an adamantyl group, which enhances its biological activity and selectivity due to its rigidity and hydrophobic properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral, anticancer, and anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. Notably, studies have focused on its binding affinity to sigma receptors, where modifications to the adamantyl group can significantly influence selectivity towards sigma-1 versus sigma-2 receptors .

Antiviral and Anticancer Properties

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antiviral efficacy against various viruses, including herpes simplex virus type-1 (HSV-1). The structural modifications at C-2 and N-3 positions have been linked to enhanced activity levels against viral targets. For instance, compounds with specific substituents demonstrated significant improvements in reverse transcriptase inhibitory activity compared to standard treatments .

In terms of anticancer potential, the compound has been evaluated for its effects on various cancer cell lines. It has shown promising results in inhibiting the growth of specific cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that the presence of lipophilic substituents enhances its anticancer properties .

Sigma Receptor Interactions

The sigma receptors (σ1 and σ2) are implicated in various physiological processes and are considered potential therapeutic targets for pain management and neuroprotection. This compound has been identified as a selective σ1 receptor antagonist, exhibiting substantial antinociceptive properties in animal models. This suggests its potential utility in developing analgesic therapies .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(2-Chloroethyl)-2H-pyrazolo(3,4-d)pyrimidin-4-oneContains a chloroethyl groupPotent antinociceptive propertiesEffective against pain models
N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-aminesPyrido substitution on pyrazole ringEnhanced anticancer activityTargets multiple cancer pathways
4-Acylaminopyrazolo[3,4-d]pyrimidinesAcylaminopyrazole coreSelective σ1R antagonistsSignificant antinociceptive effects

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against HSV-1. The results indicated that certain modifications at the C-2 position significantly increased antiviral potency, with some compounds achieving EC50 values as low as 0.20 μM, outperforming existing antiviral agents .

Case Study 2: Anticancer Activity

In vitro studies were conducted on human cancer cell lines to assess the anticancer properties of this compound. The compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity against specific cancer types. Further investigations into its mechanism revealed that it induces apoptosis through modulation of key survival pathways .

Q & A

Q. What are the common synthetic routes for 1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including condensation of pyrazole and pyrimidine precursors. Key steps include:

  • Cyclocondensation : Heating intermediates (e.g., pyrazole-4-carboxylic acid derivatives) with adamantyl hydrazines in formamide or DMF at 70–100°C for 24–48 hours .
  • Substitution reactions : Introducing adamantyl groups via nucleophilic substitution under inert atmospheres (e.g., N₂), using solvents like toluene or DMF and bases such as NaHCO₃ to control pH . Optimization focuses on temperature control (60–120°C), solvent polarity (DMF for solubility), and catalyst selection (e.g., triethylamine for deprotonation). Purity is ensured via recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., adamantyl group position) and detect aromatic protons in the pyrazolo-pyrimidine core .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₂N₄O₂ derivatives) and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrimidin-4-one) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities across studies?

Discrepancies in biological data (e.g., antifungal vs. anti-inflammatory activity) may arise from structural modifications (e.g., substituents on N1 or C6) or assay conditions. To resolve these:

  • Control experiments : Compare EC₅₀ values under standardized conditions (e.g., pH, temperature) .
  • Docking simulations : Use computational models (e.g., Glide ligand efficiency) to assess binding affinity variations across targets (e.g., adenosine deaminase vs. fungal enzymes) .
  • SAR studies : Systematically modify substituents (e.g., 5-amino vs. 3-methyl groups) and evaluate activity trends .

Q. What methodologies are used to elucidate the mechanism of action in therapeutic applications?

  • Enzyme inhibition assays : Measure Ki values (e.g., nanomolar inhibition of adenosine deaminase via competitive binding assays) .
  • In vivo models : Test efficacy in disease models (e.g., 2,4-dinitrobenzenesulfonic acid-induced colitis in rats) with biomarkers (e.g., TNF-α reduction) .
  • Cellular studies : Assess membrane permeability via propidium iodide uptake (e.g., antifungal activity linked to disrupted fungal membrane integrity) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

  • Variable substituents : Synthesize derivatives with systematic substitutions (e.g., halogen at C6, alkyl/aryl groups at N1) .
  • Biological testing : Use parallel assays (e.g., antifungal, anticancer, enzyme inhibition) to correlate structural features with activity.
  • Computational tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Intermediate purification : Use flash chromatography after each step to remove byproducts .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to 2–4 hours) while maintaining yield .
  • Solvent optimization : Switch from DMF to ionic liquids for temperature-sensitive reactions .

Therapeutic & Mechanistic Insights

Q. What evidence supports the potential of this compound in treating inflammatory diseases?

  • In vivo efficacy : 1-(1-Adamantyl) derivatives reduced intestinal inflammation in colitis models by 60–70%, comparable to dexamethasone, via TNF-α and IL-6 suppression .
  • Target engagement : Nanomolar Ki values against adenosine deaminase (ADA), a key enzyme in purine metabolism linked to immune dysregulation .

Q. How does the adamantyl group influence pharmacokinetic properties?

  • Lipophilicity : Adamantyl increases logP, enhancing blood-brain barrier penetration (critical for neuroinflammation studies) .
  • Metabolic stability : The bulky adamantyl group reduces cytochrome P450-mediated oxidation, prolonging half-life in vivo .

Analytical & Technical Challenges

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Regioselectivity issues : Competing N1 vs. N2 substitutions in the pyrazole ring. Solution: Use directing groups (e.g., methoxy) or transition-metal catalysts .
  • Scale-up difficulties : Low yields (>50 mg scale). Solution: Switch to flow chemistry for continuous processing .

Q. How can researchers validate target specificity in kinase inhibition studies?

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases.
  • CRISPR knockouts : Eliminate off-target effects by deleting the proposed target gene (e.g., CDK2) and retesting activity .

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